molecular formula C37H46N4O6 B1675083 Lopinavir-Metabolit M-1 CAS No. 192725-39-6

Lopinavir-Metabolit M-1

Katalognummer: B1675083
CAS-Nummer: 192725-39-6
Molekulargewicht: 642.8 g/mol
InChI-Schlüssel: PSUMJBRVYHIASB-WPRNPTMGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound Lopinavir Metabolite M-1 is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including phenyl, hydroxyl, and diazinan-1-yl groups, which contribute to its unique chemical properties and reactivity.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Wirkmechanismus

Target of Action

Lopinavir Metabolite M-1, an active metabolite of Lopinavir, primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the HIV-1 virus .

Mode of Action

Lopinavir Metabolite M-1 inhibits the HIV-1 protease with a Ki of 0.7 pM . This inhibition prevents the cleavage of the gag-pol polyprotein, resulting in the production of immature, non-infectious viral particles .

Biochemical Pathways

The primary biochemical pathway affected by Lopinavir Metabolite M-1 is the HIV-1 replication cycle . By inhibiting the HIV-1 protease, it prevents the maturation of viral particles, thereby halting the replication of the virus .

Pharmacokinetics

Lopinavir is metabolized via the hepatic enzymes CYP3A4 and CYP3A5 When co-administered with ritonavir, a potent inhibitor of these hepatic enzymes, it achieves significantly increased plasma levels of lopinavir, well above the mean 50% inhibitory concentration (ic50) for wild-type hiv-1 .

Result of Action

The inhibition of the HIV-1 protease by Lopinavir Metabolite M-1 leads to a decrease in the production of mature, infectious HIV-1 particles. This results in a reduction of viral load and an improvement in the clinical symptoms of HIV-1 infection .

Action Environment

The action of Lopinavir Metabolite M-1 can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 and CYP3A5 enzymes can affect its metabolism and hence its efficacy . Furthermore, the bioavailability and efficacy of Lopinavir can be influenced by the patient’s nutritional status, as its oral solution has been found to have increased bioavailability when taken with food .

Biochemische Analyse

Biochemical Properties

Lopinavir Metabolite M-1 inhibits HIV protease with a Ki of 0.7 pM . It interacts with the HIV-1 protease enzyme, leading to the inhibition of the enzyme and thus, preventing the maturation of the virus .

Cellular Effects

The effects of Lopinavir Metabolite M-1 on cells are primarily related to its antiviral activities. It inhibits the replication of clinical isolates of HIV-1 . The compound’s influence on cell function includes impacting cell signaling pathways and gene expression related to the HIV life cycle .

Molecular Mechanism

The molecular mechanism of action of Lopinavir Metabolite M-1 involves binding to the HIV-1 protease enzyme. This binding interaction inhibits the enzyme, preventing the cleavage of the viral polyprotein precursors, which is a crucial step in the viral replication cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, Lopinavir Metabolite M-1 shows consistent inhibitory effects on the HIV-1 protease over time . Information concerning the product’s stability, particularly in solution, has rarely been reported .

Dosage Effects in Animal Models

The effects of Lopinavir Metabolite M-1 at different dosages in animal models have not been extensively studied. It is known that Lopinavir, the parent compound, exhibits dose-dependent antiviral activity .

Metabolic Pathways

Lopinavir Metabolite M-1 is involved in the metabolic pathway of the HIV-1 protease inhibitor, Lopinavir .

Transport and Distribution

It is known that Lopinavir, the parent compound, is highly bound to plasma proteins (98-99%) .

Subcellular Localization

Given its role as an inhibitor of the HIV-1 protease, it is likely to be found in locations where this enzyme is active .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the phenoxyacetyl derivative, followed by the introduction of the diazinan-1-yl group. The final step involves the coupling of these intermediates under specific reaction conditions, such as controlled temperature and pH, to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The phenyl groups can be reduced to form cyclohexyl derivatives.

    Substitution: The diazinan-1-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce cyclohexyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Lopinavir Metabolite M-1: shares similarities with other compounds containing phenyl, hydroxyl, and diazinan-1-yl groups.

Uniqueness

  • The unique combination of functional groups in this compound contributes to its distinct chemical properties and reactivity, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

192725-39-6

Molekularformel

C37H46N4O6

Molekulargewicht

642.8 g/mol

IUPAC-Name

N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide

InChI

InChI=1S/C37H46N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-31,34,42H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,43,46)/t29-,30-,31-,34?/m0/s1

InChI-Schlüssel

PSUMJBRVYHIASB-WPRNPTMGSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(=O)NC4=O)O

Isomerische SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(=O)NC4=O)O

Kanonische SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(=O)NC4=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Lopinavir Metabolite M1

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lopinavir Metabolite M-1
Reactant of Route 2
Reactant of Route 2
Lopinavir Metabolite M-1
Reactant of Route 3
Reactant of Route 3
Lopinavir Metabolite M-1
Reactant of Route 4
Lopinavir Metabolite M-1
Reactant of Route 5
Reactant of Route 5
Lopinavir Metabolite M-1
Reactant of Route 6
Lopinavir Metabolite M-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.